molecular formula C19H14N4O4 B2877435 3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421498-66-9

3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2877435
CAS No.: 1421498-66-9
M. Wt: 362.345
InChI Key: VLGRDFIECIZGQA-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a unique combination of furan, quinoline, and tetrahydropyrimidine moieties

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology and Medicine

In biological and medicinal research, 3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its structural similarity to known bioactive compounds.

Industry

In industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

Target of Action

Compounds with similar structures have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity . ERK1/2 are key regulators of cell survival and proliferation, making them promising targets for cancer treatments .

Mode of Action

Similar compounds have been shown to induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . This suggests that the compound may interact with its targets to trigger programmed cell death, a crucial process in controlling cell proliferation and survival.

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may influence the map kinase pathway . This pathway plays a critical role in regulating cell growth, differentiation, and survival.

Pharmacokinetics

In silico assessment of similar compounds indicates that they are orally bioavailable without blood-brain barrier penetration . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Similar compounds have shown anti-proliferative activities against various cell lines . This suggests that the compound may inhibit cell growth and induce cell death, contributing to its potential anti-cancer effects.

Action Environment

The synthesis of similar compounds has been carried out under microwave-assisted conditions , suggesting that certain environmental conditions may enhance the compound’s synthesis and potentially its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Furan Moiety: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the tetrahydropyrimidine derivative.

    Attachment of the Quinoline Group: The quinoline moiety is typically introduced through a coupling reaction, such as a Buchwald-Hartwig amination, where the quinoline derivative is coupled with the tetrahydropyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halides, organometallics, or amines can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Furanones or quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted furan or quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the quinoline moiety, potentially reducing its bioactivity.

    N-(quinolin-8-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the furan moiety, which may affect its chemical reactivity and biological properties.

    3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the quinoline moiety and has a carboxylic acid group instead of an amide, altering its solubility and reactivity.

Uniqueness

The combination of furan, quinoline, and tetrahydropyrimidine moieties in 3-(furan-2-ylmethyl)-2,4-dioxo-N-(quinolin-8-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide makes it unique. This structural diversity allows for a wide range of chemical reactions and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2,4-dioxo-N-quinolin-8-yl-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-17(22-15-7-1-4-12-5-2-8-20-16(12)15)14-10-21-19(26)23(18(14)25)11-13-6-3-9-27-13/h1-10H,11H2,(H,21,26)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGRDFIECIZGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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